1,2,4,5-tetrachloro-3-fluorobenzene
Description
Historical Trajectories in Polyhalogenated Benzene (B151609) Chemistry
The study of polyhalogenated benzenes is rooted in the history of aromatic chemistry, which began with the isolation of benzene by Michael Faraday in 1825. acs.orgic.ac.uk The subsequent elucidation of benzene's hexagonal, planar structure by Friedrich August Kekulé in 1865 laid the foundation for understanding its derivatives. acs.orgic.ac.uk
In the 20th century, the development of industrial synthesis methods led to the widespread production and use of various halogenated aromatic compounds. acs.org These compounds found applications as intermediates in the manufacturing of pesticides, herbicides, and other chemical products. ontosight.aichemicalbook.com The unique chemical and physical properties imparted by the halogen substituents, such as increased stability and altered reactivity, made them valuable in various industrial processes.
Rationale and Significance of Investigating 1,2,4,5-Tetrachloro-3-fluorobenzene
The investigation of this compound is driven by several key factors. As a polyhalogenated aromatic compound, it serves as a model for studying the chemical behavior and properties of this class of substances. Research into its synthesis, reactivity, and spectroscopic characteristics contributes to the fundamental understanding of structure-property relationships in halogenated organic molecules.
Furthermore, understanding the behavior of such compounds is important for environmental science. For instance, studies have explored the bioaccumulation of related compounds like 1,2,4,5-tetrachlorobenzene (B31791) in organisms. nih.gov Research on the degradation of chlorinated benzenes by microorganisms, such as Pseudomonas strains, provides insights into potential bioremediation pathways. researchgate.net
The compound and its isomers are also significant in synthetic chemistry. For example, 1,2,4,5-tetrafluorobenzene (B1209435) is an important intermediate in polyfluoroaromatic chemistry for synthesizing mono- and di-substituted tetrafluorobenzenes. google.com Similarly, understanding the chemistry of this compound can lead to new synthetic routes for other complex molecules.
Conceptual Frameworks and Research Scope for this compound Studies
The academic study of this compound is guided by several conceptual frameworks. These include:
Structure-Activity Relationships: This framework seeks to understand how the specific arrangement of chlorine and fluorine atoms on the benzene ring influences the compound's physical and chemical properties.
Reaction Mechanism Studies: Research often focuses on elucidating the pathways of reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Spectroscopic and Analytical Chemistry: A significant portion of research involves the characterization of the compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. The related compound, 1,2,4,5-tetrachloro-3-nitrobenzene, is used as a standard for quantitative NMR. sigmaaldrich.comwikipedia.org
Environmental Fate and Transport: This framework examines how the compound might behave in the environment, drawing parallels from studies on similar polyhalogenated aromatic hydrocarbons. researchgate.net
The scope of research on this compound is primarily focused on its fundamental chemical properties and its potential as a building block in organic synthesis.
Detailed Research Findings
Physical and Chemical Properties
Below is a table summarizing some of the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C6HCl4F ontosight.ai |
| Molecular Weight | 260.84 g/mol ontosight.ai |
| Appearance | Colorless to pale yellow liquid ontosight.ai |
| Boiling Point | 240 °C at 760 mmHg ontosight.ai |
This table is interactive. Click on the headers to sort the data.
Synthesis and Reactivity
The synthesis of polyhalogenated benzenes can be complex. For instance, the synthesis of the related compound 1,2,4,5-tetrachloro-3-nitrobenzene involves chlorination and nitration reactions. ontosight.ai The photolytic irradiation of 1,2,4,5-tetrachlorobenzene in an acetonitrile-water mixture has been shown to yield various trichlorobenzenes and polychlorinated biphenyls. chemicalbook.com
Properties
CAS No. |
319-97-1 |
|---|---|
Molecular Formula |
C6HCl4F |
Molecular Weight |
233.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-fluorobenzene |
InChI |
InChI=1S/C6HCl4F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
InChI Key |
OKEVBHXDVUVMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,2,4,5 Tetrachloro 3 Fluorobenzene
Precursor-Directed Synthesis Routes
The synthesis of 1,2,4,5-tetrachloro-3-fluorobenzene relies on the careful selection of starting materials and reaction conditions to ensure the correct placement of the five halogen substituents on the benzene (B151609) ring.
Controlled Halogenation Reactions for Selective Chlorination
The synthesis of the precursor 1,2,4,5-tetrachlorobenzene (B31791) is achieved through the electrophilic chlorination of benzene or less-chlorinated benzene derivatives. This process typically requires the use of a Lewis acid catalyst to activate the chlorine molecule, making it a more potent electrophile. nih.govresearchgate.net Common catalysts for this reaction include ferric chloride (FeCl₃) and aluminum chloride (AlCl₃). nih.govresearchgate.net The reaction proceeds through the attack of the aromatic ring on the activated chlorine, forming a carbocation intermediate known as a sigma complex or arenium ion. researchgate.net Subsequent deprotonation restores the aromaticity of the ring, resulting in a chlorinated benzene. researchgate.net To achieve the desired 1,2,4,5-tetrachloro substitution pattern, the reaction conditions, including temperature and catalyst concentration, must be carefully controlled to manage the regioselectivity of the sequential chlorination steps. A combination of iodine and antimony trichloride (B1173362) has also been reported as an effective catalytic system for producing 1,2,4,5-tetrachlorobenzene from the chlorination of benzene or lower chlorinated benzenes. researchgate.net
Another key precursor, 2,3,5,6-tetrachloroaniline (B43135), can be synthesized through the controlled chlorination of aniline (B41778) or its derivatives, followed by other functional group manipulations. organic-chemistry.orgorgsyn.org
Regioselective Fluorination Techniques
The introduction of the fluorine atom at the C-3 position is a critical step that requires regioselective control. Two primary methods are employed for this purpose: the Balz-Schiemann reaction and the Halex reaction.
The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. wikipedia.orgnumberanalytics.com In the synthesis of this compound, the precursor 2,3,5,6-tetrachloroaniline is diazotized, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the corresponding diazonium salt. organic-chemistry.orgorgsyn.org This diazonium salt is then treated with tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt to precipitate the 2,3,5,6-tetrachlorobenzenediazonium tetrafluoroborate intermediate. wikipedia.orgnumberanalytics.com Gentle heating of this isolated salt leads to the loss of nitrogen gas and boron trifluoride, resulting in the formation of this compound. wikipedia.org
| Precursor | Reagents | Intermediate | Product |
| 2,3,5,6-Tetrachloroaniline | 1. NaNO₂, HCl 2. HBF₄ | 2,3,5,6-Tetrachlorobenzenediazonium tetrafluoroborate | This compound |
The Halex reaction (halogen exchange) is a nucleophilic aromatic substitution reaction where a chlorine atom on an activated aromatic ring is displaced by a fluoride (B91410) ion. researchgate.net In this context, pentachlorobenzene (B41901) can serve as the precursor. rsc.org The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) as the fluorine source. researchgate.net The presence of electron-withdrawing chlorine atoms on the ring activates it towards nucleophilic attack. For the reaction to proceed efficiently, a phase-transfer catalyst is often employed to facilitate the transfer of the fluoride ion into the organic phase. nih.govwikipedia.org
| Precursor | Reagents | Catalyst | Product |
| Pentachlorobenzene | KF or CsF | Phase-Transfer Catalyst | This compound |
Advanced Substitution and Derivatization Approaches
Further derivatization of the target molecule or its precursors can lead to other useful compounds. For instance, the remaining hydrogen on the this compound ring can be substituted through electrophilic aromatic substitution, although the highly halogenated nature of the ring makes it significantly deactivated towards such reactions.
Mechanistic Elucidation of Synthetic Pathways
Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and improving yields.
Identification of Reaction Intermediates and Transition States
In the Balz-Schiemann reaction , the key intermediate is the 2,3,5,6-tetrachlorobenzenediazonium tetrafluoroborate salt . wikipedia.orgnumberanalytics.com The thermal decomposition of this salt is believed to proceed through a mechanism involving the formation of a highly unstable aryl cation after the loss of nitrogen gas. wikipedia.org This cation then rapidly abstracts a fluoride ion from the tetrafluoroborate anion (BF₄⁻) to form the final product. wikipedia.org While the aryl cation is a proposed intermediate, its high reactivity makes it difficult to detect directly. Computational studies can provide insights into the transition state of the C-F bond formation from the aryl cation and the tetrafluoroborate anion.
The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism . nih.govlibretexts.org The reaction is initiated by the attack of a fluoride ion on one of the carbon atoms bearing a chlorine atom in pentachlorobenzene. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . masterorganicchemistry.com This intermediate is characterized by the temporary loss of aromaticity and the presence of a negative charge delocalized over the aromatic ring, particularly stabilized by the electron-withdrawing chlorine atoms. masterorganicchemistry.com The rate-determining step is typically the formation of this Meisenheimer complex. nih.gov The subsequent departure of a chloride ion restores the aromaticity of the ring, yielding this compound. The regioselectivity of the fluoride attack is influenced by the electronic and steric environment of the chlorine atoms.
Catalytic Systems and Their Role in this compound Synthesis
Catalysts play a pivotal role in several of the synthetic steps leading to this compound.
In the controlled chlorination of benzene precursors, Lewis acids like FeCl₃ or AlCl₃ are essential. nih.govresearchgate.net The catalyst functions by accepting a pair of electrons from a chlorine atom of the Cl₂ molecule, thereby polarizing the Cl-Cl bond and making the terminal chlorine atom more electrophilic and susceptible to attack by the aromatic ring. researchgate.net
In some variations of the Sandmeyer reaction (though the classic Balz-Schiemann fluorination is often uncatalyzed), copper(I) salts can be used as catalysts. nih.govresearchgate.net The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and a copper(II) species. organic-chemistry.orgcrdeepjournal.org The aryl radical can then react with a halide source. However, for fluorination, the Balz-Schiemann reaction, which does not typically employ a metal catalyst, is more common. wikipedia.org
For the Halex reaction , while not a catalyst in the traditional sense, phase-transfer catalysts (PTCs) are crucial for facilitating the reaction between the solid inorganic fluoride salt and the organic substrate. nih.govwikipedia.org PTCs are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts with lipophilic cations. These cations form an ion pair with the fluoride anion, transporting it from the solid phase into the organic phase where it can react with the pentachlorobenzene. wikipedia.org This significantly increases the reaction rate.
| Reaction | Catalytic System | Role of Catalyst |
| Controlled Chlorination | Lewis Acids (e.g., FeCl₃, AlCl₃) | Activation of chlorine for electrophilic attack. |
| Sandmeyer-type Reactions | Copper(I) salts (in some variations) | Facilitates the conversion of diazonium salts via single-electron transfer. |
| Halex Reaction | Phase-Transfer Catalysts | Transport of fluoride anions into the organic phase. |
Optimization of Reaction Parameters for Yield and Purity of this compound
The optimization of reaction parameters is a critical step in any chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. In the absence of specific literature for this compound, we can infer potential areas for optimization based on general principles of aromatic substitution reactions.
One plausible route for the synthesis of this compound is through the nucleophilic aromatic substitution (SNA_r) of a suitable precursor, such as pentachlorobenzene, using a fluoride source. This process, often referred to as the Halex process, is a common industrial method for producing fluoroaromatics. wikipedia.org Key parameters that would require optimization include:
Fluorinating Agent: The choice of the fluoride salt (e.g., KF, CsF) and the presence of phase-transfer catalysts can significantly influence the reaction rate and yield.
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane (B150427) are typically employed in Halex reactions to facilitate the dissolution of the fluoride salt and increase the reaction temperature. wikipedia.org
Temperature and Reaction Time: These parameters are interdependent and crucial for driving the reaction to completion while minimizing the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions.
Catalyst: While not always necessary, the use of catalysts could enhance the reaction's efficiency.
Another potential synthetic approach involves the diazotization of 2,3,5,6-tetrachloro-4-fluoroaniline, followed by a Sandmeyer-type reaction to introduce the final chlorine atom. Optimization of this multi-step process would involve careful control of the diazotization conditions (temperature, acid concentration) and the subsequent decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.
Given the lack of empirical data, a systematic study using design of experiments (DoE) would be necessary to identify the optimal combination of these parameters to achieve high yield and purity of this compound.
Table 1: Hypothetical Parameters for Optimization in the Synthesis of this compound via Halex Reaction
| Parameter | Range/Options | Rationale |
| Starting Material | Pentachlorobenzene | Readily available precursor. |
| Fluorinating Agent | KF, CsF | Common fluoride sources for Halex reactions. |
| Solvent | DMF, DMSO, Sulfolane | High-boiling polar aprotic solvents. |
| Temperature | 150 - 250 °C | Typical temperature range for Halex reactions. wikipedia.org |
| Catalyst | Phase-transfer catalyst | To enhance the solubility and reactivity of the fluoride salt. |
| Molar Ratio | 1:1 to 1:2 (Substrate:Fluoride) | To ensure complete conversion of the starting material. |
Scale-Up Considerations in this compound Synthesis Research
The transition of a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the synthesis of this compound, several key scale-up considerations would need to be evaluated.
Heat Transfer: Aromatic fluorination reactions, particularly the Halex process, are often highly exothermic. Efficient heat removal is critical to prevent runaway reactions and maintain a consistent reaction temperature, which is crucial for controlling product quality and minimizing byproduct formation. The design of the reactor, including its material of construction and the implementation of effective cooling systems, would be of paramount importance.
Mass Transfer: In a heterogeneous reaction system, such as a solid-liquid Halex reaction, ensuring efficient mass transfer between the reactants is vital for achieving high conversion rates. Agitation speed, reactor geometry, and the physical properties of the reactants (e.g., particle size of the fluoride salt) would need to be optimized to overcome mass transfer limitations.
Material Handling and Safety: The starting materials and potential byproducts in the synthesis of halogenated aromatic compounds can be hazardous. Pentachlorobenzene is a persistent organic pollutant, and hydrogen fluoride can be generated as a byproduct under certain conditions. Therefore, robust containment strategies, appropriate personal protective equipment (PPE), and waste treatment protocols would be essential for safe industrial-scale production.
Table 2: Key Scale-Up Challenges and Potential Solutions for the Synthesis of this compound
| Challenge | Potential Solution(s) |
| Exothermic Reaction | - Use of a jacketed reactor with efficient cooling. - Controlled addition of reactants. - Use of a continuous flow reactor for better heat management. |
| Heterogeneous Reaction | - Optimization of agitation speed and impeller design. - Use of a phase-transfer catalyst to improve solubility. |
| Product Isolation and Purification | - Fractional distillation under reduced pressure. - Recrystallization from a suitable solvent. - Development of selective extraction methods. |
| Waste Management | - Neutralization and disposal of acidic or basic waste streams. - Recovery and recycling of the solvent. |
| Safety | - Closed-system handling of hazardous materials. - Implementation of robust safety protocols and emergency procedures. |
Reaction Chemistry and Transformative Pathways of 1,2,4,5 Tetrachloro 3 Fluorobenzene
Electrophilic Aromatic Substitution (EAS) Reactivity Profiling
The reactivity of 1,2,4,5-tetrachloro-3-fluorobenzene in electrophilic aromatic substitution (EAS) is significantly reduced compared to benzene (B151609). This deactivation arises from the strong electron-withdrawing inductive effects of the five halogen substituents. Both chlorine and fluorine are more electronegative than carbon, pulling electron density away from the aromatic ring and making it less attractive to electrophiles. stackexchange.comlibretexts.org
While halogens as a class are deactivating, they are considered ortho, para-directors due to the resonance effect, where their lone pairs can donate electron density to the ring. libretexts.orgresearchgate.net However, in the case of this compound, the single hydrogen atom is the only available site for substitution.
The fluorine atom, despite being the most electronegative halogen, can exhibit a more pronounced resonance effect compared to chlorine due to better orbital overlap between its 2p orbitals and the carbon 2p orbitals of the benzene ring. stackexchange.com This can make fluorobenzene (B45895) slightly more reactive towards EAS than chlorobenzene (B131634). stackexchange.com However, the cumulative inductive effect of the four chlorine atoms and one fluorine atom in this compound overwhelmingly deactivates the ring, making EAS reactions challenging to achieve under standard conditions.
Table 1: Comparison of Substituent Effects on EAS Reactivity
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -F | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivating | Ortho, Para |
| -Cl | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivating | Ortho, Para |
This table provides a general overview of the electronic effects of fluoro and chloro substituents on an aromatic ring.
Nucleophilic Aromatic Substitution (NAS) Mechanisms and Applications
In contrast to its low reactivity in EAS, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (NAS). libretexts.orgmasterorganicchemistry.com The presence of multiple electron-withdrawing halogen atoms stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, which is a key requirement for the SNAr mechanism. libretexts.orgnih.gov
The reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing a leaving group (one of the chlorine or fluorine atoms), forming a resonance-stabilized carbanion. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org The rate of NAS reactions is highly dependent on the ability of the substituents to stabilize the intermediate.
In the context of this compound, substitution can occur at any of the halogen-bearing carbons. The fluorine atom is often a better leaving group in NAS reactions than chlorine, which is counterintuitive based on bond strength but is attributed to the high electronegativity of fluorine which facilitates the initial nucleophilic attack. masterorganicchemistry.com
NAS reactions of polychlorinated aromatic compounds are utilized in the synthesis of various derivatives. For instance, reactions with nucleophiles like amines, alkoxides, and thiolates can introduce new functional groups onto the aromatic ring.
Table 2: Common Nucleophiles in NAS Reactions of Halogenated Benzenes
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Phenol |
| Alkoxide (RO⁻) | Ether |
| Amine (RNH₂) | Aniline (B41778) |
| Thiolate (RS⁻) | Thioether |
Free Radical Initiated Reactions and Their Products
Free radical reactions involving halogenated aromatic compounds can be initiated by methods such as exposure to ultraviolet (UV) light or the use of chemical initiators. masterorganicchemistry.comchemguide.co.uk In the case of this compound, these reactions can lead to a variety of products through substitution or degradation pathways.
The initiation step typically involves the homolytic cleavage of a bond, often a C-Cl or C-H bond, to generate free radicals. youtube.com For instance, UV light can provide the energy to break the relatively weaker C-Cl bond, forming a pentahalophenyl radical and a chlorine radical. chemguide.co.uk These highly reactive radicals can then participate in a series of propagation steps. youtube.com
A common free radical reaction is substitution, where a hydrogen atom on an organic molecule is replaced by a halogen. masterorganicchemistry.com In the case of this compound, the single hydrogen atom is a potential site for such substitution. The reaction would proceed via a chain mechanism involving abstraction of the hydrogen by a chlorine radical to form HCl and a pentahalophenyl radical. This radical can then react with a chlorine molecule to form hexahalobenzene and a new chlorine radical, continuing the chain.
Termination of the radical chain occurs when two radicals combine. chemguide.co.uk
Photochemical Transformations and Photodegradation Studies
The study of photochemical transformations of halogenated aromatic compounds like this compound is crucial for understanding their environmental fate. msu.edu The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur. msu.edu Polychlorinated benzenes are known to absorb UV radiation, leading to their degradation.
The primary photochemical process for many chlorinated aromatic compounds is the homolytic cleavage of a carbon-chlorine bond, leading to the formation of an aryl radical and a chlorine atom. msu.edu This initial step can trigger a cascade of secondary reactions. Reductive dechlorination is a common photodegradation pathway, where a chlorine atom is replaced by a hydrogen atom, often sourced from the solvent or other organic matter present. This process leads to the formation of less chlorinated congeners.
For example, the photolysis of a related compound, 1,2,4,5-tetrachlorobenzene (B31791), in the presence of a hydrogen donor can lead to the formation of trichlorobenzene isomers. It is plausible that this compound would undergo similar reductive dechlorination, losing a chlorine atom to form a tetrachlorofluorobenzene radical, which then abstracts a hydrogen atom.
Thermal Stability and Decomposition Pathways of this compound
This compound is a relatively stable compound, with a reported boiling point of 240 °C. ontosight.ai However, at elevated temperatures, like those encountered in industrial processes or incineration, it will decompose. The decomposition of chlorinated aromatic compounds can lead to the formation of highly toxic byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).
The thermal decomposition pathways are complex and can involve both unimolecular and bimolecular reactions. Unimolecular decomposition can occur through the cleavage of C-Cl or C-F bonds. Bimolecular reactions can involve the condensation of two molecules of the parent compound or its fragments. The presence of both chlorine and fluorine on the benzene ring can lead to the formation of mixed halogenated dioxins and furans.
The decomposition of the related compound 1,2,4,5-tetrachlorobenzene is known to produce other chlorinated benzenes and more complex products. nih.gov
Chemical Modifications for Derivative Synthesis and Functionalization
The chemical modification of this compound is primarily achieved through nucleophilic aromatic substitution, as discussed in section 3.2. This class of reactions allows for the introduction of a wide range of functional groups, leading to the synthesis of various derivatives. google.comepo.org
For example, reaction with sodium methoxide (B1231860) would yield 1,2,4,5-tetrachloro-3-methoxybenzene. Similarly, reaction with ammonia (B1221849) or amines would produce the corresponding aniline derivatives. These reactions are valuable for creating building blocks for pharmaceuticals, agrochemicals, and specialty polymers. epo.org
Another approach to functionalization could involve the single hydrogen atom on the ring. While electrophilic substitution is difficult, metalation of the C-H bond followed by reaction with an electrophile could be a potential route to introduce substituents at that position.
The synthesis of derivatives of related polychlorinated benzenes, such as the amination of tetrachloronitrobenzene, highlights the utility of these compounds as precursors to more complex molecules. rsc.org The resulting derivatives can have significantly different chemical and physical properties compared to the starting material.
Advanced Analytical Methodologies for the Characterization and Quantification of 1,2,4,5 Tetrachloro 3 Fluorobenzene
Chromatographic Separation Techniques Development
Chromatographic techniques are fundamental for the separation of complex mixtures of isomers. For halogenated benzenes, both gas and liquid chromatography play pivotal roles.
Gas Chromatography (GC) Methodologies for Isomer Resolution
Gas chromatography is a powerful tool for separating volatile and semi-volatile compounds like tetrachlorofluorobenzenes. The primary challenge in the GC analysis of these compounds lies in achieving adequate resolution between the various positional isomers.
The choice of the capillary column's stationary phase is paramount for the effective separation of chlorinated benzene (B151609) isomers. Standard non-polar columns, such as those with a 5% phenyl methyl siloxane phase (e.g., DB-5), can separate many chlorobenzene (B131634) congeners. However, co-elution of certain isomers is a common issue. For instance, studies on tetrachlorobenzenes have shown that isomers like 1,2,3,5- and 1,2,4,5-tetrachlorobenzene (B31791) can co-elute on a DB-5 column. researchgate.net To overcome these challenges, more polar stationary phases or columns with different selectivities are employed. For example, a DB-624 column, which has a cyanopropylphenyl-dimethylpolysiloxane stationary phase, offers different selectivity and can be used to separate benzene and cyclohexane, which can be difficult on less polar columns. researchgate.net
For particularly challenging separations of positional isomers, liquid crystalline stationary phases have shown unique separation characteristics in gas chromatography. sigmaaldrich.com These phases can provide high isomeric selectivity based on the molecule's shape and rigidity. Furthermore, multidimensional gas chromatography (MDGC), which involves the use of two columns with different polarities, can be a highly effective tool for resolving complex mixtures of isomers. sigmaaldrich.com
Table 1: Exemplary GC Conditions for Chlorinated Benzene Analysis
| Parameter | Condition |
| Column | DB-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) |
| Oven Program | 60°C for 2 min, then 5°C/min to 190°C, then 20°C/min to 280°C, hold for 7 min |
| Injector Temp. | 240°C |
| Detector Temp. | 290°C (ECD) |
| Carrier Gas | Helium |
This table presents typical GC conditions for analyzing chlorinated benzenes, which can be adapted for 1,2,4,5-tetrachloro-3-fluorobenzene. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. The development of HPLC methods for halogenated benzenes has focused on leveraging specific intermolecular interactions to achieve separation.
Recent research has demonstrated the utility of normal-phase HPLC with carbon-based stationary phases for separating halogenated benzenes. scientificlabs.co.uk These separations are driven by halogen-π interactions between the analytes and the stationary phase. The strength of these interactions varies with the number and type of halogen substituents, allowing for the resolution of isomers. scientificlabs.co.uk For instance, a C70-fullerene coated column has shown high retention for halogenated benzenes, with the interaction strength increasing in the order F < Cl < Br < I. scientificlabs.co.uk
Reversed-phase HPLC is also widely used. A study on the separation of dichlorobenzene and chlorotoluene isomers was successfully performed on a MIL-53(Fe) packed column using a mobile phase of acetonitrile (B52724) and water. rsc.org For fluorinated compounds specifically, pentafluorophenyl (PFP) stationary phases have demonstrated superior selectivity compared to traditional alkyl chain phases due to a combination of dipole-dipole, π-π, and charge-transfer interactions. chromatographyonline.com
Table 2: HPLC Parameters for Separation of Halogenated Aromatic Isomers
| Parameter | Condition |
| Column | MIL-53(Fe) packed column |
| Mobile Phase | Acetonitrile/Water (80:20) |
| Flow Rate | 0.6 mL/min |
| Detector | UV at 254 nm |
This table shows HPLC conditions used for separating dichlorobenzene isomers, which can serve as a starting point for method development for this compound. rsc.org
Mass Spectrometric (MS) Characterization Approaches
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of compounds like this compound, especially when coupled with a chromatographic separation technique.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry Fragmentation Analysis
Electron ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The mass spectrum of a related isomer, 1,2,3,4-tetrachloro-5-fluorobenzene, available in the NIST WebBook, shows a prominent molecular ion peak (M+) and a series of fragment ions resulting from the loss of chlorine and fluorine atoms. nist.gov The fragmentation of halogenated benzenes is influenced by the stability of the resulting carbocations. libretexts.orglibretexts.org The loss of a chlorine atom is a common fragmentation pathway for polychlorinated compounds. chemguide.co.uk
Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more abundant protonated molecule or adduct ion. This can be advantageous for confirming the molecular weight of the analyte when the molecular ion in EI is weak or absent.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one. nih.govscbt.com For a molecule with the formula C₆HCl₄F, the exact mass can be calculated and compared to the measured mass to confirm its elemental composition with a high degree of confidence. This capability is particularly important in distinguishing between isobaric interferences, which are compounds with the same nominal mass but different elemental formulas. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of isomers. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the precursor ion's structure. By comparing the MS/MS spectra of different isomers, it is often possible to distinguish between them, even if they are not fully separated chromatographically. nih.gov This technique is particularly valuable for identifying specific isomers in complex matrices where co-elution is a problem. The development of MS/MS methods for highly sulfated glycosaminoglycans has shown that controlling fragmentation pathways is key to unambiguous structural elucidation. nih.gov Similarly, for halogenated benzenes, understanding the fragmentation pathways can aid in isomer-specific identification. nih.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods can reveal information about the molecular framework, the types of atoms and bonds present, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of molecules in solution. For this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) would provide definitive structural confirmation.
¹H NMR: The molecule contains a single proton. Therefore, a proton NMR spectrum would be expected to show a single signal, a singlet. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent chlorine and fluorine atoms.
¹³C NMR: Due to the molecule's asymmetry, the six carbon atoms in the benzene ring are chemically non-equivalent. A proton-decoupled ¹³C NMR spectrum would consequently be expected to display six distinct signals. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. Smaller two-, three-, and four-bond couplings (nJCF) would also be observable for the other carbon atoms, providing further structural information.
¹⁹F NMR: As there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum would show a single signal. This signal would be split into a doublet due to coupling with the single adjacent proton (a three-bond H-F coupling, ³JHF).
While specific experimental data for chemical shifts and coupling constants for this compound are not widely published, the expected spectral features can be summarized.
Interactive Table: Expected NMR Characteristics for this compound
| Nucleus | Number of Expected Signals | Expected Multiplicity | Key Expected Features |
| ¹H | 1 | Singlet | Chemical shift influenced by adjacent halogen atoms. |
| ¹³C | 6 | Singlets (decoupled) | Six unique signals for the aromatic carbons. Large ¹JCF coupling for the C-F carbon; smaller nJCF for other carbons. |
| ¹⁹F | 1 | Doublet | Signal split by coupling to the single aromatic proton (³JHF). |
For this compound, key expected vibrational modes would include:
C-H Stretching: A weak to medium intensity band in the region of 3000-3100 cm⁻¹ corresponding to the single aromatic C-H bond.
C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring skeleton.
C-F Stretching: A strong absorption band, typically found in the 1100-1350 cm⁻¹ range, which is highly characteristic of the carbon-fluorine bond.
C-Cl Stretching: Strong to medium bands in the 600-850 cm⁻¹ region, indicative of the carbon-chlorine bonds.
Ring Bending Modes: Various bands at lower wavenumbers corresponding to in-plane and out-of-plane bending of the substituted benzene ring.
The combination of these features provides a unique spectral fingerprint that can be used for identification.
Interactive Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Corresponds to the single hydrogen atom on the ring. |
| Aromatic C-C Stretch | 1400 - 1600 | Medium to Strong | Characteristic vibrations of the benzene ring skeleton. |
| C-F Stretch | 1100 - 1350 | Strong | A key diagnostic band for the presence of the fluorine substituent. |
| C-Cl Stretch | 600 - 850 | Medium to Strong | Corresponds to the four chlorine substituents. |
| Aromatic Ring Bending | < 1000 | Variable | Contributes to the unique fingerprint region of the spectrum. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds. For this compound, the benzene chromophore is modified by the presence of five halogen substituents. These substituents act as auxochromes, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The cumulative effect of the four chloro and one fluoro groups would likely result in a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. The resulting spectrum can be used for quantitative analysis if a pure standard is available to create a calibration curve according to the Beer-Lambert law.
X-ray Diffraction Methodologies for Solid-State Structure Determination
For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the absolute solid-state structure. This technique provides unequivocal information on:
Molecular Geometry: Precise bond lengths (e.g., C-C, C-H, C-Cl, C-F) and bond angles.
Conformation: The planarity of the benzene ring and the positions of the substituents relative to it.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as halogen bonding or π-stacking.
Such an analysis would provide the definitive structural proof for this compound, complementing the data obtained from spectroscopic methods.
Computational and Theoretical Investigations of 1,2,4,5 Tetrachloro 3 Fluorobenzene
Theoretical Elucidation of Reaction Mechanisms and Reaction Energetics
Transition State Characterization and Reaction Barrier Determination
In the realm of computational chemistry, understanding the reactivity of a molecule like 1,2,4,5-tetrachloro-3-fluorobenzene involves the detailed characterization of transition states and the determination of reaction barriers. These calculations are fundamental to predicting the kinetics of chemical reactions, such as nucleophilic aromatic substitution (SNAr), which is a common reaction pathway for halogenated aromatics. masterorganicchemistry.comnih.gov
Theoretical methods, particularly density functional theory (DFT) and ab initio calculations, are employed to model the potential energy surface of a reaction. The transition state is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate. Identifying and characterizing the geometry and vibrational frequencies of the transition state are crucial. For a reaction to proceed, the reactants must overcome an energy barrier, the magnitude of which is the difference in energy between the transition state and the reactants.
Automated algorithms have been developed to streamline the process of finding transition state geometries and calculating reaction rates using canonical transition state theory. arxiv.org These methods, while powerful, rely on accurate quantum mechanical calculations to provide meaningful results. Advanced approaches, such as multi-path canonical variational theory with tunneling corrections, can offer even more precise rate constant determinations, especially for reactions involving hydrogen abstraction or other quantum phenomena. rsc.org
For this compound, a key reaction of interest would be the nucleophilic substitution of one of its halogen atoms. The reaction barrier for the displacement of the fluorine atom versus one of the chlorine atoms would be a critical point of investigation. Due to the high electronegativity of fluorine, the C-F bond is typically strong. However, in SNAr reactions, the rate-determining step is often the attack of the nucleophile on the aromatic ring, which is facilitated by electron-withdrawing groups. masterorganicchemistry.com The relative stability of the Meisenheimer complex intermediate and the energy of the transition state leading to it would determine the regioselectivity of the substitution.
A hypothetical reaction barrier calculation for the nucleophilic attack of a methoxide (B1231860) ion (CH₃O⁻) on this compound is presented in the table below. The values are illustrative and would be determined through quantum chemical calculations.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |
| Substitution of Fluorine at C3 | Value | Nucleophilic attack |
| Substitution of Chlorine at C1 | Value | Nucleophilic attack |
| Substitution of Chlorine at C2 | Value | Nucleophilic attack |
Note: The actual values would require specific computational studies on this molecule.
Potential Energy Surface Mapping
The potential energy surface (PES) provides a comprehensive landscape of the energy of a chemical system as a function of its geometry. For a molecule like this compound, mapping the PES for a specific reaction, such as nucleophilic substitution, reveals all possible reaction pathways, intermediates, and transition states.
The mapping process involves calculating the energy of the system at numerous points in the geometric space of the reacting molecules. This can be computationally intensive but offers invaluable insights. For instance, in the context of SNAr, the PES would illustrate the energy changes as the nucleophile approaches the aromatic ring, forms the Meisenheimer intermediate, and as the leaving group departs. masterorganicchemistry.com
The PES would also be instrumental in understanding pericyclic reactions or rearrangements, should the molecule be subjected to conditions that favor such transformations.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions, solvation effects, and conformational changes. nih.gov For this compound, MD simulations could be used to understand its behavior in different solvents and its interactions with other molecules in a condensed phase.
The interactions of halogenated benzenes are influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like halogen bonding. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring of this compound would lead to a complex electrostatic potential surface, governing its interactions with neighboring molecules.
Theoretical investigations into intermolecular interactions often employ methods like energy decomposition analysis to partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion. rsc.orgbgu.ac.il Studies on fluorobenzene (B45895) have highlighted the nuanced role of C-H---F interactions in its crystal structure. nih.gov A similar analysis for this compound would shed light on how the multiple halogen substituents dictate its solid-state packing and its interactions in solution.
An illustrative table of intermolecular interaction energies between two this compound molecules, as would be determined from computational analysis, is shown below.
| Interaction Type | Calculated Interaction Energy (kcal/mol) | Dominant Contribution |
| π-π Stacking | Value | Dispersion |
| Halogen Bonding (C-Cl---F-C) | Value | Electrostatic/Dispersion |
| C-H---Cl Interaction | Value | Electrostatic/Dispersion |
Note: The actual values would require specific computational studies on this molecule.
Structure-Reactivity Relationships and Design Principles for Halogenated Aromatics
The study of structure-reactivity relationships aims to correlate the molecular structure of a compound with its chemical reactivity. For halogenated aromatics, these relationships are crucial for predicting reaction outcomes and designing molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) models are often developed for this purpose. besjournal.com
For this compound, the positions of the halogen atoms significantly influence the electronic properties of the benzene ring. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. masterorganicchemistry.com The fluorine atom, being the most electronegative, has a strong inductive electron-withdrawing effect but also a π-donating effect through resonance. The chlorine atoms also exhibit both effects, though to a different extent.
The interplay of these electronic effects, along with steric hindrance from the bulky chlorine atoms, dictates the reactivity and regioselectivity of reactions. For instance, in a nucleophilic aromatic substitution reaction, the incoming nucleophile will preferentially attack the carbon position that is most electron-deficient and where the resulting intermediate is best stabilized.
Design principles for new halogenated aromatic compounds often leverage these structure-reactivity relationships. By strategically placing different halogen atoms and other functional groups on the aromatic ring, chemists can fine-tune the molecule's reactivity for specific applications, such as in the synthesis of pharmaceuticals or agrochemicals. beilstein-journals.org Computational studies play a vital role in this design process by allowing for the in-silico screening of many candidate molecules before their synthesis.
Environmental Fate and Transport Dynamics of 1,2,4,5 Tetrachloro 3 Fluorobenzene Excluding Ecotoxicological Impact
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes that break down chemical compounds. For persistent organic pollutants like 1,2,4,5-tetrachloro-3-fluorobenzene, these processes are crucial in determining their environmental residence time.
Photolytic degradation, or photolysis, is a primary abiotic pathway for the breakdown of many chlorinated aromatic compounds in the atmosphere and sunlit surface waters. While direct data on this compound is limited, the behavior of related compounds provides insight into its likely photolytic fate.
Chlorobenzenes released into the atmosphere are subject to degradation by photochemically generated hydroxyl radicals (•OH). cdc.gov For instance, the estimated atmospheric half-lives for trichlorobenzene isomers, when reacting with hydroxyl radicals, range from 16 to 38 days. cdc.gov This suggests that this compound would also be susceptible to this degradation pathway, likely leading to its removal from the atmosphere over weeks to months, allowing for potential long-range transport. cdc.gov
In aquatic systems, direct photolysis by sunlight can be a degradation route. Studies on 1,2,4-trichlorobenzene (B33124) have shown that it can undergo photoreductive dechlorination, especially in the presence of natural photosensitizing agents like humic substances. cdc.gov It is plausible that this compound undergoes similar reactions, where the absorption of light energy leads to the cleavage of carbon-chlorine bonds. The presence of a fluorine atom may influence the rate and products of this reaction. Furthermore, research on chlorobenzene (B131634) has demonstrated that UV irradiation, particularly in the presence of ozone (UV/O3), can significantly enhance degradation rates compared to direct photolysis alone. uwaterloo.ca
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for highly chlorinated and chemically stable aromatic compounds like tetrachlorobenzenes under typical environmental pH and temperature conditions.
Reductive dehalogenation, however, is a key transformation process under anaerobic conditions, such as in submerged sediments, anoxic groundwater, and certain landfill environments. In these oxygen-depleted settings, halogenated compounds can act as electron acceptors for microbial respiration. While specific studies on this compound are scarce, research on related compounds is informative. For example, under methanogenic conditions, isomers of trichlorobenzene have been observed to degrade to mono- and dichlorobenzenes after a lag period. cdc.gov This process involves the sequential removal of chlorine atoms, which reduces the compound's toxicity and persistence. It is anticipated that this compound would also be susceptible to anaerobic reductive dechlorination, potentially leading to the formation of various lesser-chlorinated fluorobenzenes.
Oxidation is a major degradation pathway in both the atmosphere and aerobic environments. As mentioned, the reaction with hydroxyl radicals (•OH) is the principal atmospheric oxidation process for chlorobenzenes. cdc.gov
In soil and water, chemical oxidation can be initiated by strong oxidizing agents. While not a naturally predominant pathway, it is relevant in the context of remediation technologies. For example, the Fenton reagent (hydrogen peroxide and an iron catalyst) can be used to generate hydroxyl radicals to oxidize recalcitrant compounds like 1,2,3-trichloropropane. nih.gov
Metabolic studies of related compounds in organisms can also provide clues to environmental oxidation. The initial step in the metabolism of lower chlorinated benzenes is often the formation of arene oxide intermediates via monooxygenase enzymes. nih.gov This biological oxidation mechanism mirrors the types of oxidative transformations that can occur in the environment, leading to the formation of hydroxylated derivatives.
Biotic Transformation and Bioremediation Potential
Biotic degradation, mediated by microorganisms, is a critical process for the complete mineralization of many organic pollutants. The potential for bioremediation of sites contaminated with this compound hinges on understanding these microbial processes.
The aerobic biodegradation of chlorinated benzenes is well-documented. A key organism in this context is Pseudomonas sp. strain PS14, which is capable of utilizing 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB) as its sole source of carbon and energy. researchgate.netnih.govnih.gov The degradation pathway for 1,2,4,5-TeCB by this strain has been elucidated and serves as a strong model for the potential degradation of its fluorinated analogue. researchgate.netnih.gov
The proposed pathway begins with an attack by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring. researchgate.netnih.gov This is thought to form an unstable dihydroxycyclohexa-3,5-diene intermediate. researchgate.netnih.gov In the case of 1,2,4,5-TeCB, this intermediate spontaneously eliminates a molecule of hydrogen chloride (HCl) to form 3,4,6-trichlorocatechol. researchgate.netnih.gov This catechol is then subjected to ortho ring cleavage by a catechol 1,2-dioxygenase, yielding 2,3,5-trichloromuconate. researchgate.netnih.gov Subsequent enzymatic steps channel this metabolite into the tricarboxylic acid (TCA) cycle, leading to complete mineralization. researchgate.netnih.gov
For this compound, a similar initial dioxygenase attack would be expected. The presence and position of the fluorine atom would likely influence which carbon atoms are attacked and the nature of the resulting catechol. Drawing an analogy from fluorobenzene (B45895) degradation, which proceeds via 4-fluorocatechol, the pathway for this compound could potentially lead to a tetrachlorofluorocatechol intermediate. nih.gov The subsequent ring-cleavage and dehalogenation steps would determine the ultimate fate of the compound.
Table 1: Identified Metabolites in the Aerobic Degradation of 1,2,4,5-Tetrachlorobenzene by Pseudomonas sp. strain PS14
| Precursor Compound | Key Intermediate | Ring Cleavage Product |
| 1,2,4,5-Tetrachlorobenzene | 3,4,6-Trichlorocatechol | 2,3,5-Trichloromuconate |
This table is based on the degradation of the parent compound, 1,2,4,5-tetrachlorobenzene, as a model for the potential degradation of this compound.
The enzymes involved in the degradation of chlorinated aromatics are central to their biotransformation. Studies on Pseudomonas strains have identified several key enzymes induced during growth on these compounds. researchgate.netnih.gov
Dioxygenases: These enzymes initiate the aerobic degradation by attacking the aromatic ring. The initial dioxygenation of 1,2,4,5-TeCB is a critical step performed by a multicomponent enzyme system. researchgate.netnih.gov
Dehydrogenases: In the degradation of some chlorobenzenes like 1,2,4-trichlorobenzene, a dihydrodiol dehydrogenase is required to rearomatize the initial dihydrodiol intermediate to a catechol. researchgate.netnih.gov
Catechol 1,2-Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of the catechol intermediate. The catechol 1,2-dioxygenase in Pseudomonas sp. strain PS14 is a type II enzyme, noted for its ability to process chlorinated catechols. researchgate.netnih.gov
The substrate specificity of these enzymes is a determining factor in the bioremediation potential of a given compound. For example, the catechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 shows high activity towards various chlorocatechols, including tetrachlorocatechol, enabling the degradation of 1,2,3,4-tetrachlorobenzene. nih.gov The efficiency of these enzymes in transforming a fluorinated and chlorinated catechol derived from this compound would be a crucial area for future research.
Table 2: Key Enzymes in the Proposed Aerobic Degradation of Chlorinated Benzenes
| Enzyme | Function | Substrate Example (from related compounds) |
| Chlorobenzene Dioxygenase | Initial oxidation of the aromatic ring | 1,2,4,5-Tetrachlorobenzene |
| Dihydrodiol Dehydrogenase | Rearomatization of dihydrodiol to catechol | cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene |
| Catechol 1,2-Dioxygenase | Ortho cleavage of the catechol ring | 3,4,6-Trichlorocatechol |
This table summarizes enzymes from degradation pathways of closely related chlorobenzenes, which are expected to be involved in the biotransformation of this compound.
Environmental Partitioning and Distribution Mechanisms
The environmental distribution of this compound is governed by its physical and chemical properties, which dictate its movement between air, water, soil, and biota.
This compound is a member of the halogenated benzene (B151609) family, which includes various chlorobenzenes. While specific data for the fluoro-substituted tetrachlorobenzene isomer is sparse, the behavior of related compounds like trichlorobenzenes and tetrachlorobenzenes provides significant insight. These substances are generally volatile, a characteristic that promotes their partitioning into the atmosphere. cdc.gov This volatility means they can be readily released from contaminated soil or water surfaces into the air. cdc.gov
Once in the atmosphere, these compounds exist mainly in the vapor phase. cdc.gov Their persistence in the air is a critical factor for long-range transport. For instance, the atmospheric half-life for trichlorobenzenes, reacting with photochemically produced hydroxyl radicals, is estimated to be between 16 and 38 days. cdc.gov This relatively long half-life suggests that these and structurally similar compounds like this compound are susceptible to long-range atmospheric transport, allowing for their distribution far from the original source of contamination. cdc.gov Atmospheric transport models for volatile chlorinated hydrocarbons (VCHCs) confirm that terrestrial air masses can carry these substances over long distances, such as from continental East Asia over the Western Pacific. copernicus.org
Table 1: Physicochemical Properties Influencing Volatility and Transport
| Property | Value/Characteristic | Implication |
| Compound Class | Volatile Chlorinated Hydrocarbon | Tendency to partition to the atmosphere. cdc.gov |
| Atmospheric State | Primarily vapor phase | Facilitates atmospheric transport. cdc.gov |
| Atmospheric Half-life (related compounds) | 16-38 days | Potential for long-range transport. cdc.gov |
The movement and bioavailability of this compound in terrestrial and aquatic environments are heavily influenced by its interaction with soil and sediment. The process of adsorption, or binding to particles, is a key determinant of its fate. nih.gov For chlorobenzenes, adsorption is strongly correlated with the organic carbon content of the soil and sediments. nih.govresearchgate.net
Studies on 1,2,4,5-tetrachlorobenzene (TeCB) show that it engages in competitive sorption with other chlorinated compounds like 1,2,4-trichlorobenzene (TCB). researchgate.net Research indicates that TCB is a more effective competitor for sorption sites than tetrachloroethene, due to its structural similarity to TeCB. researchgate.net This suggests that the presence of other similar pollutants can affect the degree to which this compound binds to soil and sediment.
The strength of this binding is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For the related compound 1,2,3,5-tetrachlorobenzene (B107539), log Koc values range from 3.2 to 4.2, which suggests it has low mobility in soil because it tends to remain bound to soil particles rather than dissolving in soil water and moving downward. nih.gov Adsorption to these particles, however, can enhance its mobility if the particles themselves are transported through erosion. nih.gov
Desorption, the release of the chemical from soil and sediment, is also a critical process. For chlorobenzenes, desorption can be slow, which increases their persistence in the environment by reducing their availability for degradation. nih.govresearchgate.net The presence of dissolved organic matter can influence sorption and desorption, sometimes enhancing the sorption capacity and hysteresis (the difference between adsorption and desorption pathways). researchgate.net
Table 2: Soil and Sediment Interaction Parameters
| Parameter | Compound Studied | Finding | Significance |
| Competitive Sorption | 1,2,4,5-Tetrachlorobenzene | Competes with 1,2,4-trichlorobenzene for sorption sites in soils and sediments. researchgate.net | The presence of co-contaminants can alter the compound's binding behavior. |
| Log Koc | 1,2,3,5-Tetrachlorobenzene | 3.2 - 4.2 | Indicates low mobility in soil due to strong binding to organic matter. nih.gov |
| Adsorption Correlation | Chlorpyrifos (as an analogue) | Strongly correlates with the organic carbon content of soils and sediments. nih.gov | Soils with higher organic content will retain the compound more strongly. |
Bioaccumulation refers to the process by which organisms, such as plants, absorb and concentrate chemicals from their environment. For soil contaminants, uptake by plants is a significant pathway for entry into the food web. The potential for a plant to accumulate a substance from the soil can be evaluated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the plant to its concentration in the soil. mdpi.com
While specific studies on the bioaccumulation of this compound in plants were not found in the search results, data on related compounds and general principles of contaminant uptake provide valuable context. For instance, 1,2,3,5-tetrachlorobenzene has been detected in the peel of carrots and in potatoes, demonstrating that chlorobenzenes can be taken up by root vegetables. nih.gov
The translocation factor (TF), which measures the ability of a plant to move a substance from its roots to its aerial parts (stems and leaves), is another important metric. mdpi.com Plants with both high BCF and TF values (greater than 1) are considered hyperaccumulators and may be suitable for phytoextraction, a method of environmental cleanup. mdpi.com Conversely, plants with high root bioconcentration but low translocation are better suited for phytostabilization, where the contaminant is sequestered in the roots, preventing its further spread. mdpi.com The uptake and translocation of chemicals in plants are complex processes influenced by the specific chemical, plant species, and soil conditions. mdpi.comornl.gov
Development of Analytical Methods for Environmental Monitoring and Trace Detection
Accurate monitoring of this compound in environmental media is essential for understanding its distribution and persistence. The development of sensitive analytical methods allows for the detection of trace amounts of this compound in air, water, and soil.
For compounds of this class, the most suitable and widely used analytical technique is gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS). epa.govnist.gov GC-MS is particularly powerful as it separates the components of a mixture and provides mass spectral data that can confirm the identity of the specific chemical. nih.govnist.gov
The typical workflow for analyzing environmental samples involves several steps:
Sampling : For air analysis, personal or stationary samplers equipped with filters, such as glass fiber filters, are used to trap the airborne compounds. epa.gov
Extraction : The trapped compounds are then removed from the filter using a solvent, a process known as solvent extraction. Isooctane is one such solvent used for this purpose. epa.gov
Analysis : The resulting extract is injected into the GC-MS system for separation, identification, and quantification. epa.gov
The National Institute of Standards and Technology (NIST) maintains a webbook of chemical data that includes gas chromatography and mass spectrometry data for related compounds like 1,2,4,5-tetrachloro-3-nitrobenzene, which can serve as a reference for method development. nist.gov The precision of these methods is crucial, and for similar compounds, relative standard deviations have been reported to be around 8.1% for analyzing microgram quantities. epa.gov These analytical methods are vital for regulatory monitoring and for conducting research on the environmental fate of this compound. epa.govenv.go.jp
Advanced Academic Applications and Future Research Directions in 1,2,4,5 Tetrachloro 3 Fluorobenzene Chemistry
Role as a Key Intermediate in Complex Organic Synthesis
The specific arrangement of chloro and fluoro substituents on the benzene (B151609) ring makes 1,2,4,5-tetrachloro-3-fluorobenzene a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The differential reactivity of the C-Cl and C-F bonds, as well as the activation of the aromatic ring towards nucleophilic substitution, allows for selective chemical transformations.
For instance, this compound can serve as a precursor for the synthesis of novel pesticides and herbicides. The introduction of various functional groups by replacing one or more chlorine atoms can lead to the development of compounds with desired biological activities. The synthesis of 1,2,4-trifluorobenzene, an important intermediate for pesticides and pharmaceuticals, can involve precursors derived from related polychlorinated benzenes. google.com
Table 1: Examples of Synthetic Applications
| Application Area | Type of Reaction | Potential Product Class |
|---|---|---|
| Agrochemicals | Nucleophilic Aromatic Substitution | Fungicides, Herbicides scbt.comsemanticscholar.org |
| Pharmaceuticals | Cross-coupling Reactions | Biologically active heterocycles mdpi.commdpi.com |
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products, a desirable feature in drug design. Research has shown that fluorinated aromatic compounds are key building blocks in the synthesis of various therapeutic agents.
Significance in Analytical Chemistry as a Reference Material or Internal Standard
In analytical chemistry, particularly in chromatographic and spectroscopic techniques, the use of internal standards is crucial for accurate quantification. An internal standard is a compound added in a constant amount to the sample, standard, and blank, which helps to correct for the loss of analyte during sample preparation and analysis. This compound, due to its chemical inertness, distinct retention time in gas chromatography (GC), and unique mass spectral fragmentation pattern, is a suitable candidate for use as an internal standard.
Its application is particularly relevant in the analysis of environmental samples for pollutants such as polychlorinated biphenyls (PCBs), dioxins, and other halogenated aromatic compounds. A related compound, 1,2,4,5-tetrachloro-3-nitrobenzene, is utilized as a standard for quantitative analysis by nuclear magnetic resonance (NMR). wikipedia.orgsigmaaldrich.comscientificlabs.com The requirements for such a standard include stability, a simple spectrum, and traceability of its purity. fujifilm.com
Table 2: Properties Making this compound a Good Internal Standard
| Property | Rationale for Usefulness |
|---|---|
| Chemical Inertness | Resists degradation during sample workup and analysis. |
| Distinct Retention Time | Elutes at a time different from the analytes of interest in GC. |
| Unique Mass Spectrum | Provides a clear and quantifiable signal in mass spectrometry. |
Contribution to Fundamental Understanding of Polyhalogenated Aromatic Systems
Polyhalogenated aromatic compounds are of significant academic interest due to their electronic properties, molecular structures, and the nature of halogen bonding. This compound provides a model system for studying the interplay of multiple halogen substituents on an aromatic ring.
Spectroscopic and crystallographic studies of this and related molecules help in understanding:
Intermolecular interactions: The nature of halogen bonding (C-X···Y, where X and Y are halogens) and π-π stacking interactions in the solid state. These interactions are crucial in crystal engineering and the design of new materials.
Reactivity patterns: How the substitution pattern influences the regioselectivity of further chemical reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
Benchmarking and Validation of Computational Chemistry Models
Computational chemistry plays a vital role in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. The accuracy of computational models, however, relies on their validation against experimental data. This compound, with its relatively simple yet non-trivial structure, serves as an excellent benchmark molecule for testing and refining computational methods.
High-level ab initio and density functional theory (DFT) calculations can be performed to predict various properties, which are then compared with experimental values.
Table 3: Properties of this compound for Computational Validation
| Property | Experimental Technique | Computational Method |
|---|---|---|
| Molecular Geometry | X-ray Crystallography, Gas-phase Electron Diffraction | Geometry Optimization |
| Vibrational Frequencies | Infrared (IR) and Raman Spectroscopy | Frequency Analysis |
| NMR Chemical Shifts | ¹³C and ¹⁹F NMR Spectroscopy | Shielding Tensor Calculations |
Discrepancies between calculated and experimental data can highlight the limitations of certain computational models and drive the development of more accurate theoretical approaches for describing halogenated systems. Theoretical studies on similar polyhalogenated benzenes contribute to a broader understanding of their interactions and properties. nih.govresearchgate.net
Emerging Research Frontiers and Interdisciplinary Opportunities
The unique properties of this compound open up avenues for research in several emerging and interdisciplinary fields.
Materials Science: Its potential as a monomer or an additive in the synthesis of high-performance polymers with enhanced thermal stability, flame retardancy, and dielectric properties is an area of active research. The incorporation of halogenated aromatic units can significantly modify the macroscopic properties of materials.
Environmental Science: While its persistence can be a concern, studying the atmospheric fate and degradation pathways of this compound can provide valuable insights into the environmental behavior of polyhalogenated aromatic compounds in general. This includes understanding its photochemical degradation and microbial metabolism.
Supramolecular Chemistry: The ability of this molecule to participate in halogen bonding and other non-covalent interactions makes it a candidate for the design of novel supramolecular assemblies, such as co-crystals and liquid crystals, with tailored architectures and functionalities.
Future research will likely focus on exploiting the specific reactivity of the C-F bond in this molecule, developing novel catalytic systems for its selective functionalization, and exploring its applications in the synthesis of complex, biologically active molecules and advanced materials.
Q & A
Q. What safety protocols are essential for handling 1,2,4,5-tetrachloro-3-fluorobenzene in laboratory settings?
To mitigate risks, researchers should:
- Use local exhaust ventilation and closed systems to minimize inhalation exposure (H315, H319) .
- Wear chemical-resistant gloves (e.g., nitrile), safety goggles , and protective clothing to prevent skin/eye contact (H314) .
- Store the compound in a cool, dry, ventilated area away from ignition sources and moisture (P403 + P233, P410) .
- Follow emergency measures for spills (e.g., absorb with inert material) and fire (use CO₂ or dry chemical extinguishers) .
Q. How can researchers ensure purity during analytical quantification of this compound?
- Gas chromatography (GC) coupled with electron capture detection (ECD) is recommended for trace analysis due to its high sensitivity to halogenated compounds .
- Use certified reference standards (e.g., deuterated analogs) to calibrate instruments and validate recovery rates in environmental matrices .
Advanced Research Questions
Q. What thermodynamic properties are critical for environmental modeling of this compound?
Key parameters include:
- Vapor pressure : Calculated via Antoine equation using coefficients derived from experimental data (e.g., log₁₀P = A − B/(T + C)) .
- Enthalpy of sublimation (ΔsubH°) : Measured via calorimetry (e.g., 72.5 kJ/mol for the parent tetrachlorobenzene) .
- Octanol-water partition coefficient (log Kow) : Determined using shake-flask or HPLC methods to predict bioaccumulation potential .
Q. How does ¹⁹F NMR spectroscopy enhance structural characterization of fluorinated derivatives?
Q. What crystallographic techniques elucidate halogen bonding in derivatives of this compound?
- Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–F···Cl or C–F···π bonds) in derivatives like 1,2,4,5-tetrachloro-3,6-diiodobenzene .
- Triclinic crystal systems (space group P1) with unit cell parameters (a, b, c, α, β, γ) are resolved at low temperatures (100 K) to minimize thermal motion artifacts .
Q. How can environmental monitoring programs detect this compound in groundwater?
- EPA Method 8270 (GC/MS) is validated for chlorobenzenes, with a reporting limit of 0.05 µg/L .
- Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples, improving detection in low-abundance scenarios .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported melting points or spectral data?
Q. What strategies optimize synthesis of fluorinated analogs with high regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
